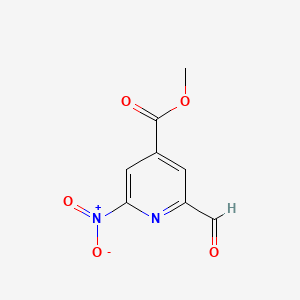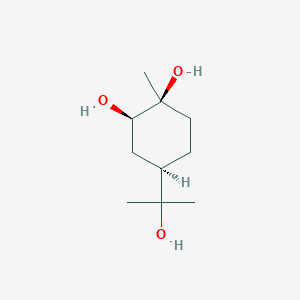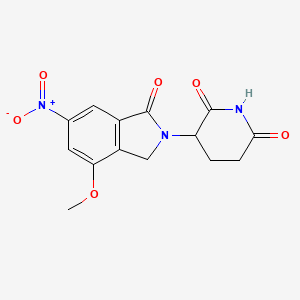
4-Nitropyridine-2,6-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitropyridine-2,6-dicarbaldehyde is an organic compound with the molecular formula C7H4N2O4 and a molecular weight of 180.12 g/mol It is a derivative of pyridine, characterized by the presence of nitro and aldehyde functional groups at the 4 and 2,6 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitropyridine-2,6-dicarbaldehyde typically involves a multi-step process. One common method starts with the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid to produce 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride (PCl3) to yield the final product .
Industrial Production Methods: In industrial settings, continuous flow synthesis is often employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic and potentially explosive nitration products, allowing for the safe scale-up of this compound production .
化学反応の分析
Types of Reactions: 4-Nitropyridine-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-Nitropyridine-2,6-dicarboxylic acid.
Reduction: 4-Aminopyridine-2,6-dicarbaldehyde.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-Nitropyridine-2,6-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: It is used in the development of fluorescent probes and sensors for biological imaging.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules with antimicrobial and anticancer properties.
Industry: It is utilized in the production of advanced materials, including polymers and resins
作用機序
The mechanism of action of 4-Nitropyridine-2,6-dicarbaldehyde is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the aldehyde groups can form Schiff bases with amines, leading to the formation of various bioactive compounds. These interactions can modulate molecular pathways and cellular processes, making the compound valuable in medicinal chemistry .
類似化合物との比較
2,6-Pyridinedicarboxaldehyde: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitropyridine: Contains the nitro group but lacks the aldehyde groups, limiting its versatility in forming Schiff bases.
Uniqueness: 4-Nitropyridine-2,6-dicarbaldehyde’s combination of nitro and aldehyde functional groups provides a unique reactivity profile, allowing it to participate in a broader range of chemical reactions compared to its analogs. This makes it a valuable intermediate in the synthesis of diverse organic compounds and materials .
特性
分子式 |
C7H4N2O4 |
|---|---|
分子量 |
180.12 g/mol |
IUPAC名 |
4-nitropyridine-2,6-dicarbaldehyde |
InChI |
InChI=1S/C7H4N2O4/c10-3-5-1-7(9(12)13)2-6(4-11)8-5/h1-4H |
InChIキー |
FPKPDMGWHRWCAN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C=O)C=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


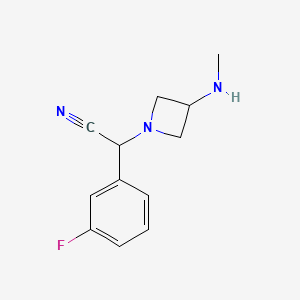
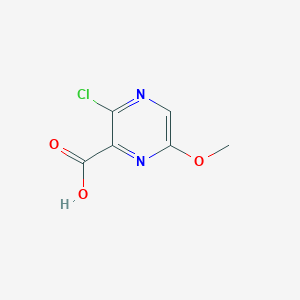
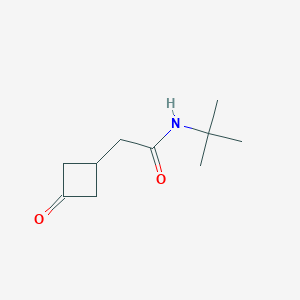
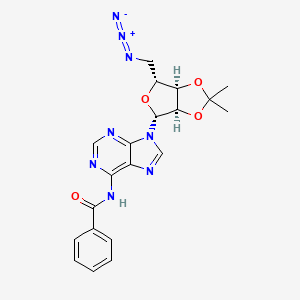
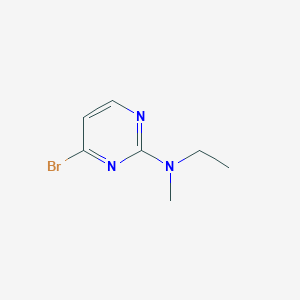

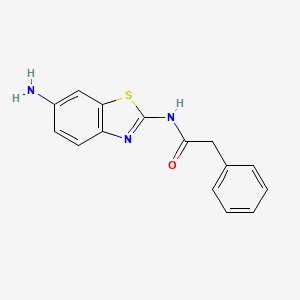

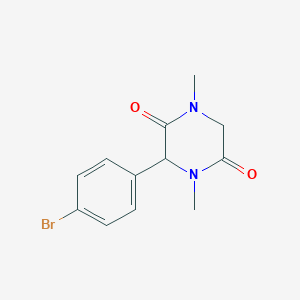
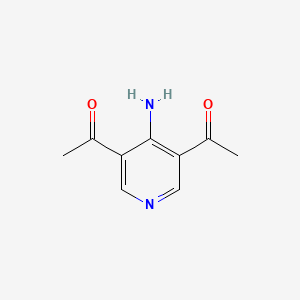
![(6,7,8,9-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-yl)methanamine](/img/structure/B14863965.png)
